3-Bromo-2-oxo(1-~13~C)propanoic acid

Description

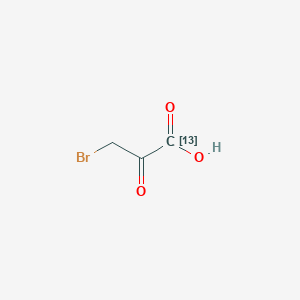

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-oxo(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRZDZJYSJLDBS-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[13C](=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745825 | |

| Record name | 3-Bromo-2-oxo(1-~13~C)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-50-2 | |

| Record name | 3-Bromo-2-oxo(1-~13~C)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173018-50-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 2 Oxo 1 13c Propanoic Acid

Strategies for Carbon-13 Isotopic Incorporation at the C-1 Carboxyl Position

The introduction of a ¹³C label at a specific atomic position within a molecule is a cornerstone of modern metabolic studies. For 3-Bromo-2-oxo(1-¹³C)propanoic acid, this process is critical for its application in tracking biochemical pathways.

Precursor Synthesis and Isotope Exchange Techniques

A primary strategy for introducing the ¹³C label is through isotope exchange reactions on a suitable precursor. This often involves the use of isotopically-labeled building blocks, such as ¹³CO₂. imist.ma For carboxylic acids, direct exchange of the carboxylate group can be achieved. imist.ma Recent advancements have demonstrated metal-catalyzed metathesis reactions as a viable method for carbon isotope exchange. bohrium.com For instance, nickel-catalyzed systems have been shown to be effective for the isotopic labeling of diverse carboxylic acids. bohrium.com These reactions can occur under mild conditions and offer a direct route to incorporate a carbon label into carboxylic acids. bohrium.com

Another approach involves the reversible decarboxylation of stable organic acids in the presence of an excess of [¹³C]CO₂. imist.ma This method, carried out in a polar aprotic solvent, allows for high isotopic incorporation in a single step. imist.ma The aldehyde-catalyzed carboxylate exchange is another technique amenable to labeling a range of α-amino acids, which can serve as precursors to α-keto acids. imist.ma

| Isotope Incorporation Method | Key Features | Precursors |

| Metal-Catalyzed Metathesis | Utilizes catalysts like Nickel; occurs under mild conditions. bohrium.com | Acyl chlorides, Carboxylic acids bohrium.com |

| Reversible Decarboxylation | Employs excess [¹³C]CO₂ in a polar aprotic solvent. imist.ma | Potassium carboxylates imist.ma |

| Aldehyde-Catalyzed Exchange | Suitable for labeling α-amino acids. imist.ma | α-amino acids, [¹³C]CO₂ imist.ma |

Multi-Step Synthetic Pathways for Site-Specifically Labeled α-Keto Acids

The synthesis of α-keto acids can be achieved through various conventional routes, including oxidation and metal-catalyzed bicarbonylation. mdpi.com These multi-step pathways often begin with simpler, commercially available starting materials. For instance, the synthesis of pyruvic acid, the parent compound of 3-bromopyruvic acid, can be achieved from tartaric acid via dehydration, although this method is not atom-efficient. mdpi.com

More modern and greener approaches involve the catalytic oxidation of α-hydroxy acids. mdpi.com This transformation aligns with the principles of green chemistry and is promising for industrial applications. mdpi.com Once the ¹³C-labeled pyruvic acid is synthesized, subsequent steps can be taken to introduce the bromine atom.

The synthesis of site-specifically labeled compounds often involves a series of reactions where the isotopic label is introduced at a specific stage. For example, a labeled precursor like (1-¹³C)pyruvic acid can be synthesized first, and then subjected to bromination. ontosight.ai

Chemical Synthesis of the 3-Bromopyruvic Acid Core Structure

The synthesis of the 3-bromopyruvic acid core is a critical step that follows the isotopic labeling of the precursor.

Regioselective Bromination of Pyruvic Acid Derivatives

The introduction of a bromine atom at the C-3 position of the pyruvic acid backbone requires a regioselective bromination reaction. Electrophilic aromatic bromination is a common method for preparing aryl bromides, and similar principles can be applied to aliphatic systems with careful control of reaction conditions. nih.gov N-bromosuccinimide (NBS) is a frequently used reagent for regioselective bromination. acs.org The reactivity and regioselectivity of the bromination can be influenced by the presence of catalytic additives and the choice of solvent. nsf.govresearchgate.net For instance, lactic acid derivatives have been shown to act as halogen bond acceptors with NBS, enhancing the reactivity for aromatic bromination. nsf.gov

Theoretical analysis, such as ab initio calculations, can be employed to predict the positional selectivity of electrophilic brominations, which aids in optimizing the reaction for the desired isomer. nih.gov

| Brominating Agent | Key Features |

| N-bromosuccinimide (NBS) | Mild and regioselective brominating agent. acs.orgresearchgate.net |

| Tetrabutylammonium tribromide (TBATB) | Mild reagent for highly selective bromination. nih.gov |

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Factors such as temperature, solvent, pH, and the choice of brominating agent and catalyst all play a significant role. researchgate.netchemrxiv.org For example, the bromination of phenols has been shown to be highly dependent on pH, with optimal reactivity observed in acidic media. chemrxiv.org

In the context of 3-bromopyruvic acid synthesis, careful control of the reaction temperature is necessary to prevent side reactions and degradation of the product. The use of aqueous conditions with catalytic additives like mandelic acid has been developed to promote efficient bromination at room temperature. nsf.gov The choice of solvent can also have a clear effect on the reaction's efficiency. nsf.gov

Advanced Purification and Analytical Verification of Labeled Products

Following synthesis, the labeled product must be purified and its identity and isotopic enrichment confirmed.

Advanced purification techniques such as column chromatography are often employed to isolate the desired compound from unreacted starting materials and byproducts. unimi.it For DNA phosphoramidites, which are also synthesized through multi-step processes, repeated chromatographic purification or precipitation has proven effective. nih.gov

Analytical verification is essential to confirm the structure and isotopic labeling of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Both ¹H NMR and ¹³C NMR spectra provide detailed structural information. nih.gov For isotopically labeled compounds, specific NMR techniques can be used to determine the position and extent of labeling. For instance, in ¹³C-labeled metabolites, chemoselective derivatization with a ¹⁵N-containing reagent can enhance NMR detection sensitivity. nih.gov

Mass spectrometry (MS) is another critical analytical technique. High-resolution mass spectrometers can precisely determine the molecular mass of peptides and infer information about the labeling in amino acids, a principle that can be extended to other small molecules. acs.org Isotopic ratio outlier analysis, an LC-MS-based strategy, can discriminate between real compounds and artifacts and provide accurate estimates of molecular formulae. nih.gov

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, position and extent of isotopic labeling. nih.govnih.gov |

| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic enrichment analysis. acs.orgnih.gov |

| Column Chromatography | Purification of the final product. unimi.itnih.gov |

Advanced Analytical and Spectroscopic Methods for 3 Bromo 2 Oxo 1 13c Propanoic Acid Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Information

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of isotopically labeled compounds. The presence of the 13C nucleus at a specific position allows for a range of experiments that provide detailed insights into the molecular structure and its metabolic fate.

High-resolution 13C NMR spectroscopy directly probes the carbon skeleton of a molecule. For 3-Bromo-2-oxo(1-13C)propanoic acid, the enrichment at the C1 position results in a significantly enhanced signal for this carbon, simplifying spectral analysis and allowing for precise chemical shift determination. The chemical shift of the 13C-labeled carboxyl carbon is influenced by its electronic environment, providing information about its molecular integrity.

Table 1: Predicted 13C and 1H NMR Chemical Shifts for 3-Bromo-2-oxo(1-13C)propanoic acid

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Correlations (HMBC) |

| C1 | 13C | 160-165 | Singlet | H3 |

| C2 | 13C | 190-195 | Singlet | H3 |

| C3 | 13C | 35-40 | Singlet | H3 |

| H3 | 1H | 4.5-5.0 | Singlet | C1, C2, C3 |

Note: Predicted values are based on the analysis of similar structures like bromopyruvic acid and propanoic acid. Actual values may vary based on solvent and experimental conditions.

Hyperpolarization is a process that dramatically increases the NMR signal of 13C-labeled compounds, enabling real-time metabolic imaging in vivo. frontiersin.orgyoutube.com While much of the research has focused on hyperpolarized [1-13C]pyruvate, the principles are directly applicable to its brominated analog, 3-Bromo-2-oxo(1-13C)propanoic acid. frontiersin.orgnih.govoup.comamanote.com The enhanced signal allows for the visualization of the compound's uptake and conversion into downstream metabolites within cells and tissues. nih.govmdpi.com

In metabolic studies, hyperpolarized 3-Bromo-2-oxo(1-13C)propanoic acid can be introduced to a biological system, and its metabolic fate can be tracked by 13C Magnetic Resonance Spectroscopy (MRS) or Spectroscopic Imaging (MRSI). mdpi.comnih.gov For instance, its conversion to other metabolic products can be monitored, providing insights into enzyme kinetics and metabolic pathway fluxes. This technique has shown promise in oncology for assessing tumor metabolism. frontiersin.orgoup.com

Table 2: Potential Metabolic Fates of Hyperpolarized 3-Bromo-2-oxo(1-13C)propanoic Acid

| Metabolite | Metabolic Process | Significance |

| [1-13C]Lactate derivative | Reduction | Indicator of glycolytic activity |

| [1-13C]Alanine derivative | Transamination | Reflects amino acid metabolism |

| 13CO2 | Decarboxylation | Marker of entry into the TCA cycle |

Mass Spectrometry-Based Techniques for Labeled Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique for detecting and quantifying molecules based on their mass-to-charge ratio. The presence of a 13C label in 3-Bromo-2-oxo(1-13C)propanoic acid provides a distinct mass signature that is invaluable for metabolite profiling.

Isotopic Ratio Outlier Analysis (IROA) is a metabolomics technique that utilizes samples labeled with different isotopic abundances, typically 5% and 95% 13C. nih.govwikibin.orgnih.gov By mixing a control (e.g., 95% 13C labeled) and an experimental sample (e.g., 5% 13C labeled), IROA allows for the differentiation of biological signals from artifacts and provides the exact number of carbon atoms in a metabolite. nih.govtechnologynetworks.com This method can be adapted to study the metabolic incorporation of 3-Bromo-2-oxo(1-13C)propanoic acid.

Mass Isotopomer Distribution Analysis (MIDA) is used to determine the fractional abundance of different mass isotopologues of a metabolite. nih.gov When cells are cultured with 3-Bromo-2-oxo(1-13C)propanoic acid, the 13C label can be incorporated into various downstream metabolites. MIDA analyzes the resulting mass shifts to provide quantitative information about metabolic pathway activities. nih.govresearchgate.netspringernature.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of specific compounds in complex mixtures. nih.govresearchgate.netchromatographyonline.comnih.govunimi.itresearchgate.net A validated LC-MS/MS method has been developed for the determination of 3-bromopyruvate (B3434600) in rat plasma, which can be directly applied to its 13C-labeled counterpart. nih.gov

The method typically involves protein precipitation from the biological matrix, followed by separation on a C18 column. nih.gov Detection is achieved using a triple-quadrupole mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govumw.edu.pl The distinct mass of the 13C-labeled compound and its fragments allows for its accurate quantification, even in the presence of its unlabeled analog.

Table 3: Example LC-MS/MS Parameters for the Analysis of 3-Bromo-2-oxo(1-13C)propanoic Acid

| Parameter | Value |

| LC Column | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | Specific to the 13C-labeled compound |

| Product Ion (m/z) | Specific to a fragment of the 13C-labeled compound |

Other Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Beyond NMR and MS, other spectroscopic techniques can be employed for the comprehensive characterization of 3-Bromo-2-oxo(1-13C)propanoic acid. These methods are crucial for confirming the structural integrity and assessing the isotopic and chemical purity of the compound. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov

High-resolution mass spectrometry (HR-MS) is essential for verifying the elemental composition and confirming the mass of the isotopically labeled molecule with high accuracy. nih.govresearchgate.net Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid and ketone carbonyl groups. The vibrational frequencies of these groups can provide further structural confirmation.

Table 4: Summary of Spectroscopic Techniques for Purity Assessment

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass, elemental composition, isotopic enrichment. |

| Nuclear Magnetic Resonance (NMR) | Isotopic enrichment, positional information, structural integrity. |

| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, O-H, C-Br). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, can be used for quantification. |

Computational and Theoretical Studies of 3 Bromo 2 Oxo 1 13c Propanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-2-oxo(1-13C)propanoic acid, methods like Density Functional Theory (DFT) are employed to determine its electronic structure and predict its reactivity.

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's ability to donate or accept electrons. For 3-bromopyruvic acid, the presence of electronegative oxygen and bromine atoms significantly influences these orbitals.

Electrostatic Potential (ESP): ESP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. The carboxyl and keto groups are regions of negative potential, while the carbon backbone is more electropositive.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

While the primary electronic properties are conserved, the 13C labeling is most relevant for studying reaction mechanisms where the labeled carbon is directly involved, as it can lead to a kinetic isotope effect (KIE). Theoretical calculations can predict the magnitude of the KIE by analyzing the vibrational frequencies of the reactants and the transition state.

Table 1: Calculated Electronic Properties of 3-Bromopyruvic Acid (Illustrative) Note: These are representative values for the unlabeled compound, as the 13C isotope induces minimal change in these specific electronic properties.

| Property | Calculated Value (Hartree) | Description |

| HOMO Energy | -0.28 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -0.05 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 0.23 | An indicator of chemical reactivity and stability. |

Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts and Coupling Constants)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. For 3-Bromo-2-oxo(1-13C)propanoic acid, the simulation of NMR parameters is particularly relevant.

13C NMR Chemical Shifts: The chemical shift of the 13C-labeled carboxyl carbon is highly sensitive to its local electronic environment. Quantum mechanical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict these chemical shifts with a reasonable degree of accuracy. nih.gov However, calculations for molecules containing heavy atoms like bromine can be challenging and may require corrections for relativistic effects to achieve high accuracy. stackexchange.com The predicted chemical shift for the 13C-labeled carbon can be used to:

Confirm the successful synthesis of the labeled compound.

Study changes in the electronic environment of the carboxyl group upon binding to an enzyme.

Investigate solvent effects and hydrogen bonding interactions.

Coupling Constants: In addition to chemical shifts, the coupling constants between the 13C nucleus and other nearby nuclei (e.g., 1H or another 13C in doubly labeled molecules) can also be simulated. These J-coupling constants provide valuable information about the connectivity and dihedral angles within the molecule.

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (13C-labeled) | 165.2 | 164.8 |

| C2 (keto) | 192.5 | 191.9 |

| C3 (brominated) | 35.8 | 36.4 |

Reaction Dynamics and Transition State Analysis using Ab Initio Methods

Ab initio molecular dynamics (AIMD) and transition state theory calculations provide deep insights into the mechanisms and kinetics of chemical reactions. mit.educhemrxiv.org For 3-Bromo-2-oxo(1-13C)propanoic acid, these methods can be used to study its reactions with biological nucleophiles, which is the basis for its inhibitory activity.

Transition State Analysis: By mapping the potential energy surface of a reaction, computational chemists can locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for understanding the reaction mechanism and calculating the activation energy. For reactions involving the carboxyl group of 3-Bromo-2-oxo(1-13C)propanoic acid, such as decarboxylation or esterification, the 13C label is critical.

Kinetic Isotope Effect (KIE): The substitution of 12C with 13C can lead to a measurable change in the reaction rate, known as the kinetic isotope effect. The KIE arises from the difference in zero-point vibrational energy between the C-C or C-O bonds involving the 13C and 12C isotopes. By calculating the vibrational frequencies of the reactant and the transition state for both the labeled and unlabeled species, the KIE can be predicted theoretically. Comparing the calculated KIE with experimental values provides a stringent test of the proposed reaction mechanism. A significant KIE indicates that the bond to the labeled carbon is being broken or formed in the rate-determining step of the reaction.

Reaction Dynamics Simulations: AIMD simulations can be used to trace the atomic motions during a chemical reaction, providing a "molecular movie" of the process. nih.gov This can reveal complex dynamic effects, such as post-transition state bifurcations, where a single transition state leads to multiple products. mit.edu For 3-Bromo-2-oxo(1-13C)propanoic acid, AIMD could be used to simulate its alkylating reaction with a cysteine residue in an enzyme's active site, providing a detailed picture of the bond-forming and bond-breaking processes.

Derivatization, Analog Development, and Emerging Research Applications

Design and Synthesis of Novel ¹³C-Labeled Derivatives for Mechanistic Probes

The design of ¹³C-labeled derivatives of 3-bromopyruvic acid is centered on creating molecules that can serve as precise reporters of metabolic pathways. The ¹³C label at the C1 carboxyl position is particularly advantageous because this carbon is often lost as ¹³CO₂ during key metabolic reactions, such as the conversion of pyruvate (B1213749) to acetyl-CoA by the pyruvate dehydrogenase complex. By tracking the fate of this labeled carbon, researchers can gain insights into the activity of specific enzymes and fluxes through metabolic nodes.

The synthesis of 3-Bromo-2-oxo(1-¹³C)propanoic acid can be approached through several synthetic strategies, often starting from commercially available ¹³C-labeled precursors. A common approach involves the use of ¹³C-labeled acetone, which can be elaborated into the desired pyruvic acid backbone. d-nb.info For instance, a synthetic route could involve the haloform reaction on a ¹³C-labeled precursor, followed by bromination. The specific placement of the bromine atom at the C3 position is crucial for its activity as an alkylating agent and metabolic inhibitor. wikipedia.org

These ¹³C-labeled probes are instrumental in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov In NMR, the ¹³C nucleus provides a distinct signal that can be used to identify and quantify metabolites derived from the labeled precursor. nih.gov Similarly, in MS-based metabolomics, the mass shift introduced by the ¹³C isotope allows for the unambiguous tracking of the label through complex metabolic networks. nih.gov

Table 1: Examples of ¹³C-Labeled Precursors and their Potential Application in the Synthesis of Labeled Probes

| ¹³C-Labeled Precursor | Potential Synthetic Application | Resulting Labeled Probe |

| [1-¹³C]Acetyl-CoA | Enzymatic or chemical condensation | ¹³C-labeled keto acids |

| [1,3-¹³C₂]Acetone | Condensation and oxidation reactions | Doubly labeled organic acids |

| [¹³C₆]Glucose | Fermentation or enzymatic conversion | Uniformly labeled metabolic intermediates |

Chemo-Enzymatic Approaches for Tailored Isotopic Labeling Patterns

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules with precise isotopic labeling patterns. nih.govnih.gov This approach is particularly valuable for the synthesis of isotopically labeled compounds like 3-Bromo-2-oxo(1-¹³C)propanoic acid, where stereospecificity and regioselectivity are critical.

Enzymes such as pyruvate kinases, lactate (B86563) dehydrogenases, and various synthases can be employed to introduce or modify the ¹³C label in a highly specific manner. dntb.gov.ua For example, an enzymatic reaction could be used to convert a ¹³C-labeled precursor into a chiral intermediate, which is then further modified through chemical reactions to yield the final labeled product. This strategy allows for the creation of tailored isotopic labeling patterns that would be challenging to achieve through purely chemical methods. beilstein-journals.org

The use of recombinantly expressed enzymes further enhances the utility of this approach, allowing for the production of specific catalysts in large quantities. nih.gov These enzymes can be engineered to accept a wider range of substrates, expanding the scope of chemo-enzymatic synthesis to a broader array of labeled compounds.

Development of 3-Bromopyruvic Acid Analogs with Modified Reactivity Profiles

Research into 3-bromopyruvic acid has spurred the development of analogs with modified reactivity profiles. The goal of these modifications is often to enhance the compound's selectivity for cancer cells, reduce off-target effects, and improve its pharmacokinetic properties. As a highly reactive alkylating agent, 3-BrPA can interact with numerous biomolecules, which can lead to non-specific toxicity. mdpi.comnih.gov

Modifications to the 3-BrPA scaffold can include altering the halogen atom, modifying the carboxyl group, or introducing different substituents on the carbon backbone. For instance, replacing bromine with other halogens can modulate the compound's alkylating activity. Esterification of the carboxylic acid group can change its solubility and cell permeability.

One area of interest is the development of prodrugs that release 3-bromopyruvic acid or a related active species under specific physiological conditions, such as the hypoxic environment often found in solid tumors. For example, a Pt(IV) prodrug of oxaliplatin (B1677828) incorporating 3-bromopyruvic acid has been designed to be reduced in the presence of ascorbic acid, releasing its active components. rsc.org This targeted activation could potentially increase the therapeutic index of the drug.

Future Directions in Isotope Tracing and Metabolic Engineering Research

The use of isotopically labeled compounds like 3-Bromo-2-oxo(1-¹³C)propanoic acid is poised to play an increasingly important role in the future of biomedical research. Advances in analytical technologies, such as high-resolution mass spectrometry and dynamic nuclear polarization (DNP)-enhanced NMR, are enabling researchers to trace metabolic pathways with unprecedented sensitivity and resolution. nih.govsolubilityofthings.com

In the field of metabolic engineering, ¹³C flux analysis is a powerful tool for quantifying the rates of metabolic reactions within a cell. vanderbilt.eduresearchgate.net By feeding cells ¹³C-labeled substrates and analyzing the labeling patterns of downstream metabolites, researchers can create detailed maps of cellular metabolism. nih.gov This information is invaluable for identifying metabolic bottlenecks and designing strategies to optimize the production of desired bioproducts. vanderbilt.edu

Future research will likely focus on the development of more sophisticated isotopic tracers with multiple labels (e.g., ¹³C, ¹⁵N, ²H) to simultaneously probe different aspects of metabolism. nih.gov The integration of data from isotope tracing experiments with other 'omics' data, such as genomics, transcriptomics, and proteomics, will provide a more holistic understanding of cellular function and dysfunction. This systems-level approach will be crucial for unraveling the complexities of diseases like cancer and for developing novel therapeutic strategies. solubilityofthings.com

Q & A

Basic Research Questions

Q. How can researchers synthesize 3-Bromo-2-oxo(1-^13^C)propanoic acid while ensuring isotopic integrity?

- Methodological Answer : Synthesis typically involves bromination of a ^13^C-labeled precursor, such as pyruvic acid. For example, bromine or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–5°C) can introduce bromine at the C3 position. Isotopic integrity is maintained by using ^13^C-labeled starting materials (e.g., 1-^13^C-pyruvate) and optimizing reaction conditions to minimize scrambling. Post-synthesis, purification via recrystallization or HPLC ensures purity .

Q. What analytical methods confirm the structure and isotopic purity of 3-Bromo-2-oxo(1-^13^C)propanoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ^13^C NMR verifies the position of the isotopic label and checks for isotopic scrambling.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M-H]⁻) and isotopic enrichment ratio (e.g., m/z 167 vs. 168 for ^13^C incorporation).

- Infrared Spectroscopy (IR) : Validates functional groups (C=O at ~1700 cm⁻¹, C-Br at ~550 cm⁻¹) .

Q. Why is carbon-13 labeling critical in studies involving this compound?

- Methodological Answer : The ^13^C label enables tracking of metabolic pathways (e.g., in glycolysis or amino acid metabolism) via isotope-ratio mass spectrometry (IRMS) or ^13^C NMR. It also reduces ambiguity in kinetic studies by distinguishing endogenous vs. exogenous compound pools in biological systems .

Advanced Research Questions

Q. How do reaction conditions influence isotopic distribution in by-products during synthesis?

- Methodological Answer : Elevated temperatures or prolonged reaction times may cause isotopic scrambling. For example, acidic conditions during bromination can lead to keto-enol tautomerism, redistributing the ^13^C label. Optimizing pH (neutral to mildly acidic) and using low-temperature (<10°C) bromination minimizes this. Monitoring via real-time ^13^C NMR or quenching aliquots for MS analysis helps identify side reactions .

Q. How can researchers resolve contradictory kinetic data when comparing ^13^C-labeled vs. unlabeled 3-Bromo-2-oxopropanoic acid?

- Methodological Answer : Isotopic effects (e.g., kinetic isotope effects, KIE) may alter reaction rates. For instance, the ^13^C label at C1 could slow decarboxylation due to increased bond strength. Control experiments using unlabeled compound and computational modeling (DFT) are essential to differentiate intrinsic reactivity from isotopic artifacts .

Q. What experimental designs are optimal for tracking metabolic flux using 3-Bromo-2-oxo(1-^13^C)propanoic acid?

- Methodological Answer :

- Isotopic Tracer Studies : Incubate cells with the labeled compound and analyze metabolites via LC-MS/MS to trace ^13^C incorporation into downstream products (e.g., acetyl-CoA, citrate).

- Pulse-Chase Experiments : Time-resolved sampling identifies transient intermediates.

- Enzyme Assays : Compare activity of target enzymes (e.g., pyruvate dehydrogenase) with labeled vs. unlabeled substrates to quantify isotopic discrimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.